molecular formula C5H10O3 B13469947 rac-(1R,3R)-2-methoxycyclobutane-1,3-diol

rac-(1R,3R)-2-methoxycyclobutane-1,3-diol

Cat. No.: B13469947
M. Wt: 118.13 g/mol
InChI Key: HRBQCHOAPYQEAK-IMJSIDKUSA-N
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Description

rac-(1R,3R)-2-methoxycyclobutane-1,3-diol is a chiral compound with two stereocenters It is a cyclobutane derivative with methoxy and hydroxyl groups attached to the first and third carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-2-methoxycyclobutane-1,3-diol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under specific reaction conditions. For example, the compound can be synthesized by the reaction of a methoxy-substituted cyclobutane derivative with a diol precursor in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ether.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-2-methoxycyclobutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-(1R,3R)-2-methoxycyclobutane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,3R)-2-methoxycyclobutane-1,3-diol involves its interaction with specific molecular targets. The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3R)-2-methoxycyclobutane-1,3-diol is unique due to its specific structural configuration and the presence of both methoxy and hydroxyl groups on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(1S,3S)-2-methoxycyclobutane-1,3-diol

InChI

InChI=1S/C5H10O3/c1-8-5-3(6)2-4(5)7/h3-7H,2H2,1H3/t3-,4-/m0/s1

InChI Key

HRBQCHOAPYQEAK-IMJSIDKUSA-N

Isomeric SMILES

COC1[C@H](C[C@@H]1O)O

Canonical SMILES

COC1C(CC1O)O

Origin of Product

United States

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